molecular formula C22H21N3O4 B11365540 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11365540
M. Wt: 391.4 g/mol
InChI Key: AVZUXNQVWWMSTC-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzofuran moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Staudinger reaction, which involves the cycloaddition of ketenes and imines to form β-lactams. These β-lactams can then be further modified to introduce the oxadiazole and benzofuran rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation with ceric ammonium nitrate can yield dearylated products, while reduction with sodium borohydride can produce reduced derivatives of the original compound .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This inhibition leads to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and benzofuran-based molecules, such as:

Uniqueness

What sets N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide apart is its combination of structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-5-27-16-8-6-15(7-9-16)19-21(25-29-24-19)23-22(26)20-14(4)18-13(3)10-12(2)11-17(18)28-20/h6-11H,5H2,1-4H3,(H,23,25,26)

InChI Key

AVZUXNQVWWMSTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C

Origin of Product

United States

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